![molecular formula C8H14O2 B073494 Bicyclo[2.2.2]octane-1,4-diol CAS No. 1194-44-1](/img/structure/B73494.png)

Bicyclo[2.2.2]octane-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

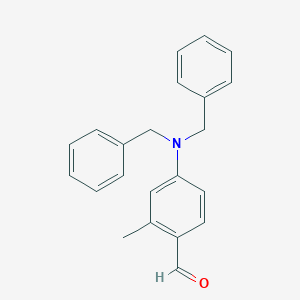

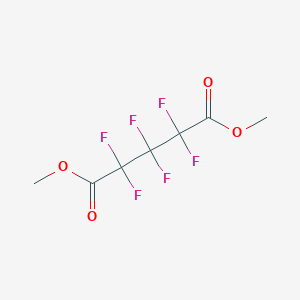

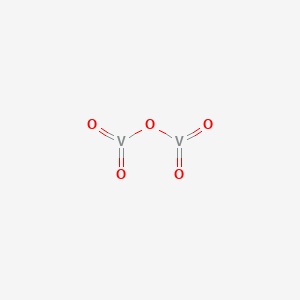

Bicyclo[2.2.2]octane-1,4-diol is a chemical compound with the linear formula C8H14O2 . Its CAS Number is 1194-44-1 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 3 six-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .

Synthesis Analysis

The synthesis of Bicyclo[2.2.2]octane-1,4-diol involves two stages . In the first stage, 1,4-dimethylidenecyclohexane reacts with [bis(acetoxy)iodo]benzene, palladium diacetate, and acetic acid in dimethyl sulfoxide at 20°C . In the second stage, the reaction mixture is mixed with sulfuric acid in butan-1-ol at 80°C for 3 hours . The yield of this synthesis is 85.5% .Molecular Structure Analysis

The Bicyclo[2.2.2]octane-1,4-diol molecule contains a total of 25 bonds. There are 11 non-H bonds, 3 six-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .Scientific Research Applications

Application in Molecular Machines and Functional Materials

Scientific Field

This application falls under the field of Material Science and Chemistry .

Summary of the Application

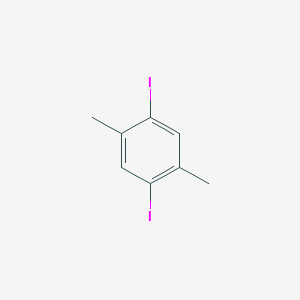

Bicyclo[2.2.2]octane-1,4-diol has been used in the creation of ultra-fast rotors for molecular machines and functional materials . This involves the use of halogen bonding to create crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with distinct gigahertz rotation at two sites .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of halogen bonding to create the crystals .

Results or Outcomes

The outcome of this application is the creation of ultra-fast rotors with gigahertz rotation at two sites .

Application in the Synthesis of Piperazine

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound to Bicyclo[2.2.2]octane-1,4-diol, is used in the synthesis of piperazine .

Methods of Application

DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .

Results or Outcomes

The outcome of this application is the successful synthesis of piperazine .

Application in Dye Lasers and Fluorescence Microscopy

Scientific Field

This application is in the field of Physics and Microscopy .

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane is used in dye lasers and in mounting samples for fluorescence microscopy. It also acts as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of 1,4-Diazabicyclo[2.2.2]octane in dye lasers and fluorescence microscopy .

Results or Outcomes

The outcome of this application is the successful use of 1,4-Diazabicyclo[2.2.2]octane in dye lasers and fluorescence microscopy .

Application in the Preparation of Transparent Porous Materials

Summary of the Application

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a related compound to Bicyclo[2.2.2]octane-1,4-diol, has been used in the preparation of transparent porous materials .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in the preparation of transparent porous materials .

Results or Outcomes

The outcome of this application is the successful preparation of transparent porous materials .

Application in the Preparation of 1,4-Disubstituted Piperazines

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound to Bicyclo[2.2.2]octane-1,4-diol, is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity .

Methods of Application

DABCO participates in the reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore or serves as a synthetic equivalent of unsubstituted piperazine .

Results or Outcomes

The outcome of this application is the successful preparation of 1,4-disubstituted piperazines .

Future Directions

Bicyclo[2.2.2]octane-1,4-diol and related compounds have potential applications in various fields. For instance, the Bicyclo[2.2.2]octane motif has been studied for its potential as a class of saturated group 14 quantum interference-based single-molecule insulators . Additionally, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been studied for its potential in creating transparent metal-organic frameworks .

properties

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSZKPHKWKSMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339865 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-1,4-diol | |

CAS RN |

1194-44-1 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.